molecular formula C10H11NO2 B13606528 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile

3-Hydroxy-3-(3-methoxyphenyl)propanenitrile

Cat. No.: B13606528
M. Wt: 177.20 g/mol
InChI Key: WYMDBPIPKQWVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-(3-methoxyphenyl)propanenitrile: is an organic compound with the molecular formula C10H11NO2 It is a derivative of propanenitrile, featuring a hydroxy group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile typically involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Hydrogenation, LiAlH4

    Substitution: Acidic or basic conditions

Major Products Formed

    Oxidation: 3-Methoxybenzaldehyde

    Reduction: 3-Hydroxy-3-(3-methoxyphenyl)propanamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving nitriles and hydroxyl groups. It serves as a model substrate for investigating metabolic pathways.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These derivatives may exhibit anti-inflammatory, analgesic, or anticancer properties.

Industry

In the industrial sector, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable building block for various applications.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The methoxyphenyl group can participate in π-π interactions, further modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-3-phenylpropanenitrile
  • 3-Hydroxy-3-(4-methoxyphenyl)propanenitrile
  • 3-Hydroxy-3-(2-methoxyphenyl)propanenitrile

Uniqueness

Compared to its analogs, 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile is unique due to the position of the methoxy group on the phenyl ring. This positional difference can significantly impact its chemical reactivity and biological activity. The 3-methoxy substitution may enhance its solubility and interaction with specific biological targets, making it a compound of particular interest in research and development.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-hydroxy-3-(3-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H11NO2/c1-13-9-4-2-3-8(7-9)10(12)5-6-11/h2-4,7,10,12H,5H2,1H3

InChI Key

WYMDBPIPKQWVIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CC#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.